molecular formula C7H4Cl8O2 B051973 (+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol CAS No. 122005-23-6

(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol

Cat. No. B051973
M. Wt: 403.7 g/mol
InChI Key: NRIHIELKVOSNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol, also known as Kepone, is a synthetic organic compound that was widely used as an insecticide and industrial chemical in the 1960s and 1970s. Its use has been banned in many countries due to its toxic effects on humans and the environment. However, Kepone is still used in some countries for certain industrial applications. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Kepone in scientific research.

Scientific Research Applications

  • Synthetic Chemistry and Structural Analysis : The generation and trapping of Dichlorothioketene, a compound related to the target chemical, was studied through flash-vacuum pyrolysis. This process involved trapping with cyclopentadiene, and the product's constitution was confirmed through X-ray structural analysis (Adiwidjaja et al., 1991).

  • Crystal and Molecular Structure Studies : Research on the crystal and molecular structure of compounds with dichloromethylene groups has been conducted to better understand their spatial relationships and conformational properties (Boudreau & Jennings, 1982).

  • Chemical Reactions and Transformations : Studies in the Cycloproparene Series explored the reactions involving dichloromethylene-bridged annulenes and the efficiency of adding Dichlorocarbene to norcaradiene forms (Halton & Russell, 1992).

  • Synthesis of Structurally Related Compounds : Research into the synthesis of halo-fluoro-substituted adamantanes involved reactions with N-halosuccinimides in dichloromethane, showcasing the versatility of reactions involving dichloromethylene groups (Serguchev et al., 2003).

  • Environmental Implications : A study on potent bacterial mutagens produced by chlorination of simulated poultry chiller water identified compounds structurally similar to the target chemical, indicating its potential environmental impact (Haddon et al., 1996).

  • Pharmacological Characterization : Although outside the primary focus of your query, it's noteworthy that pharmacological studies have been conducted on related compounds, highlighting their biological relevance (Riederer et al., 2002).

properties

CAS RN

122005-23-6

Product Name

(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol

Molecular Formula

C7H4Cl8O2

Molecular Weight

403.7 g/mol

IUPAC Name

2,2,4,4-tetrachloro-1-(dichloromethyl)-5-(dichloromethylidene)cyclopentane-1,3-diol

InChI

InChI=1S/C7H4Cl8O2/c8-2(9)1-5(17,4(10)11)7(14,15)3(16)6(1,12)13/h3-4,16-17H

InChI Key

NRIHIELKVOSNAZ-UHFFFAOYSA-N

SMILES

C1(C(C(=C(Cl)Cl)C(C1(Cl)Cl)(C(Cl)Cl)O)(Cl)Cl)O

Canonical SMILES

C1(C(C(=C(Cl)Cl)C(C1(Cl)Cl)(C(Cl)Cl)O)(Cl)Cl)O

synonyms

KS 504d
KS-504d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
Reactant of Route 2
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
Reactant of Route 3
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
Reactant of Route 4
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
Reactant of Route 5
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol
Reactant of Route 6
(+)-1-(Dichloromethyl)-5-(dichloromethylene)-2,2,4,4-tetrachloro-1,3-cyclopentanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.